L-ALANINE (3-13C)
Description
BenchChem offers high-quality L-ALANINE (3-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ALANINE (3-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
90.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Significance of Stable Isotope Labeling in Contemporary Biological Sciences
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes into molecules to trace their metabolic fate within a biological system. numberanalytics.com Unlike radioactive isotopes, stable isotopes are not subject to radioactive decay, making them safer to handle and suitable for a wider range of applications, including studies in humans. metsol.com The fundamental principle behind this method is that the isotopic label, such as Carbon-13 (¹³C), alters the mass of the molecule without significantly changing its chemical properties. numberanalytics.com This allows researchers to distinguish the labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comsilantes.com
The application of stable isotope labeling has profoundly impacted various areas of biological sciences. It enables the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of novel metabolites and pathways. nih.govtandfonline.com By tracing the journey of labeled compounds, scientists can gain a dynamic understanding of cellular processes, which is often not achievable through the measurement of metabolite concentrations alone. eurisotop.com This has been instrumental in advancing our knowledge of cellular metabolism in both health and disease. metsol.comnih.gov
Role of L Alanine 3 13c As a Specific Isotopic Tracer and Probe
L-ALANINE (3-13C) is a specific isotopologue of the amino acid L-alanine, where the carbon atom at the third position (the methyl group) is replaced with a ¹³C isotope. isotope.comisotope.com This specific labeling makes it an invaluable tracer for a variety of biochemical investigations. Its primary applications lie in the fields of metabolomics, proteomics, and biomolecular NMR. isotope.comisotope.com
In metabolic studies, L-ALANINE (3-13C) is used to trace the flow of carbon through central metabolic pathways. For instance, it can be used to monitor the activity of alanine (B10760859) aminotransferase, an enzyme that plays a crucial role in amino acid and carbohydrate metabolism. By tracking the incorporation of the ¹³C label into other metabolites, researchers can quantify the flux through related pathways, such as the tricarboxylic acid (TCA) cycle. shimadzu.com
Furthermore, L-ALANINE (3-13C) serves as a powerful probe in NMR spectroscopy for studying protein structure and dynamics. nih.govacs.org The ¹³C-labeled methyl group of alanine provides a sensitive NMR signal that can be used to probe the local environment within a protein. This is particularly useful for large proteins and protein complexes where traditional NMR methods may be limited. nih.gov
Scope and Academic Research Focus of L Alanine 3 13c Investigations
Chemical Synthesis Pathways for L-ALANINE (3-13C)
The synthesis of L-Alanine (3-13C) can be achieved through various routes, often starting from a ¹³C-labeled precursor. The choice of method depends on factors such as desired yield, stereospecificity, and the availability of starting materials.
Enzymatic Conversion Routes from ¹³C-Labeled Precursors
Enzymatic methods are highly valued for their stereospecificity, yielding the desired L-enantiomer directly and minimizing the need for chiral separation. A common strategy involves the use of transaminases. For instance, ¹³C-labeled pyruvate (B1213749) can be converted to L-Alanine (3-¹³C) using enzymes like pyruvate-glutamate transaminase or pyruvate-alanine transaminase. google.com This biocatalytic approach offers high conversion rates and operates under mild reaction conditions.
Another enzymatic pathway utilizes phenylalanine ammonia (B1221849) lyase for the addition of ammonia to a labeled cinnamic acid precursor. tandfonline.comd-nb.info While more commonly applied for phenylalanine synthesis, the principles can be adapted for other amino acids. Furthermore, a combination of enzymes can be used in a cascade of reactions. For example, labeled pyruvate can be generated in situ from [3-¹³C]L-alanine and then used in subsequent enzymatic steps to produce other labeled compounds. google.com
| Enzyme System | ¹³C-Labeled Precursor | Key Advantages | Potential Challenges |
|---|---|---|---|
| Pyruvate-Alanine Transaminase | [3-¹³C]Pyruvate | High stereospecificity, direct conversion. | Requires a source of the amino donor. |
| L-lactate dehydrogenase, D-lactate dehydrogenase, Glutamate (B1630785) dehydrogenase, Pyruvate-alanine transaminase | DL-Lactate, ¹³C-Pyruvate | Can utilize racemic starting materials. google.com | Multi-enzyme system can be complex to optimize. |
Thermochemical and Photochemical Formose-Type Reactions for ¹³C-Enrichment
Formose-type reactions, which involve the polymerization of formaldehyde (B43269), have been investigated as a potential prebiotic route to amino acids and can be adapted for isotopic labeling. tohoku.ac.jpnih.govresearchgate.net These reactions, whether driven by heat (thermochemical) or light (photochemical), can incorporate ¹³C from labeled formaldehyde into a variety of organic molecules, including alanine. nih.govresearchgate.netresearchgate.net
Thermochemical Formose Reactions: In a heated aqueous solution containing formaldehyde, glycolaldehyde, and an ammonia source, amino acids can be synthesized. nih.govresearchgate.net If ¹³C-labeled formaldehyde is used, the resulting amino acids will be enriched in ¹³C. Studies have shown that this process can lead to ¹³C enrichment in the final amino acid products. nih.gov
Photochemical Reactions: The use of light to drive chemical reactions offers another avenue for the synthesis of labeled amino acids. uzh.chresearchgate.net UV irradiation of gas mixtures containing nitrous oxide, carbon monoxide, or carbon dioxide in the presence of water can produce amino acids like glycine (B1666218) and alanine. researchgate.net Incorporating a ¹³C-labeled carbon source into this system would result in the formation of ¹³C-labeled amino acids. Photochemical methods can also be employed for labeling proteins and peptides, demonstrating the versatility of light-induced reactions in bioconjugation. uzh.chutep.edunih.govnih.gov
It is important to note that formose-type reactions often produce a complex mixture of products, necessitating extensive purification. They also may not be stereospecific, yielding a racemic mixture of D- and L-alanine that requires subsequent resolution. researchgate.net
Purification and Isotopic Integrity Assurance Protocols
Following synthesis, a rigorous purification process is essential to remove unreacted precursors, byproducts, and any potential contaminants. Equally important is the validation of the isotopic purity and the precise location of the ¹³C label within the alanine molecule.
Chromatographic Techniques for Contaminant Removal (e.g., HPLC, Ion-Exchange, Silica (B1680970) Gel)
A variety of chromatographic techniques are employed to isolate and purify L-Alanine (3-¹³C).
Ion-Exchange Chromatography (IEC): This is a widely used method for the purification of amino acids. karger.comdiaion.comdiaion.comresearchgate.netgoogle.com The process typically involves adsorbing the amino acid onto a strongly acidic cation exchange resin and then eluting it with a suitable eluent like ammonia water. diaion.comgoogle.com IEC is effective in separating amino acids from inorganic salts and other charged molecules. diaion.com
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution for the separation of amino acids. nih.govresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used, often after pre-column derivatization to enhance the hydrophobicity of the amino acids. researchgate.netnih.gov However, preparative HPLC methods have also been developed for the separation of underivatized amino acids. nih.gov
Silica Gel Chromatography: While less common for the final purification of amino acids, silica gel chromatography can be used to separate less polar intermediates or derivatized forms of L-alanine.
| Technique | Principle of Separation | Primary Application in L-Alanine Purification | Key Considerations |
|---|---|---|---|
| Ion-Exchange Chromatography | Charge-based interactions | Removal of charged impurities and separation from other amino acids. diaion.comresearchgate.net | Choice of resin and eluent is critical for effective separation. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between stationary and mobile phases | High-resolution separation and isolation of pure L-alanine. nih.govresearchgate.net | Can be used for both analytical and preparative purposes. nih.gov |
| Silica Gel Chromatography | Adsorption based on polarity | Purification of less polar synthetic intermediates or derivatized alanine. | Less suitable for highly polar underivatized amino acids. |
Spectroscopic Validation of Isotopic Purity (e.g., ¹³C NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the successful incorporation of the ¹³C label and determining the isotopic enrichment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful, non-destructive technique for determining the position of the ¹³C label within the molecule. nih.govcaltech.edunih.govresearchgate.net The chemical shift of the carbon atom provides direct evidence of its bonding environment. For L-Alanine (3-¹³C), a significantly enhanced signal for the methyl carbon (C3) would be expected. nih.gov Quantitative ¹³C NMR can also be used to determine the level of isotopic enrichment. caltech.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the unlabeled and ¹³C-labeled L-alanine. oup.comnih.govacs.org The mass difference of approximately 1.00335 Da between ¹²C and ¹³C is easily resolved by modern high-resolution mass spectrometers like Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) instruments. nih.gov Tandem mass spectrometry (MS/MS) can further confirm the location of the label by analyzing the fragmentation pattern of the molecule. frontiersin.org
Derivatization Strategies for L-ALANINE (3-¹³C) in Specialized Applications
In many analytical applications, particularly those involving gas chromatography (GC), derivatization of L-Alanine (3-¹³C) is necessary to increase its volatility and improve its chromatographic behavior.
Common derivatization strategies involve the modification of the amino and carboxyl groups. For instance, N-acetyl methyl ester (NACME) derivatives are frequently prepared. vulcanchem.comnih.govalexandraatleephillips.com This involves esterification of the carboxyl group with methanol (B129727) and acetylation of the amino group with acetic anhydride. nih.gov Other derivatizing agents include 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) for HPLC analysis researchgate.netnih.gov and 9-fluorenylmethyl chloroformate (FMOC-Cl) for liquid chromatography-mass spectrometry (LC-MS) applications. plos.orgnih.gov The choice of derivatization agent depends on the specific analytical technique being employed and the information required. For instance, diastereomeric derivatization using optically active alcohols can be used to separate D- and L-enantiomers for compound-specific isotope analysis. acs.org
| Derivative | Reagents | Analytical Technique | Purpose of Derivatization |
|---|---|---|---|
| N-acetyl methyl ester (NACME) | Methanol, Acetic Anhydride | GC-C-IRMS nih.gov | Increase volatility for gas chromatography. nih.gov |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-Ala-NH₂) | Marfey's Reagent | RP-HPLC researchgate.netnih.gov | Introduce a chromophore for UV detection and enable chiral separation. researchgate.net |
| 9-Fluorenylmethyl (FMOC) | FMOC-Cl | LC-MS plos.orgnih.gov | Enhance ionization efficiency and chromatographic retention. plos.org |
| N-pivaloyl-(R,S)-2-butyl esters | (R)- or (S)-2-butanol, Pivaloyl chloride | GC/C/IRMS acs.org | Separation of enantiomers for nitrogen isotope analysis. acs.org |
| Methyl ester-pentafluoropropionyl (Me-PFP) | Methanol/HCl, Pentafluoropropionic anhydride | GC-MS nih.gov | Increase volatility and create derivatives suitable for negative-ion chemical ionization. nih.gov |
Protection Group Chemistry for Peptide Synthesis (e.g., N-Boc, N-Fmoc)
For L-Alanine (3-¹³C) to be utilized in solid-phase peptide synthesis (SPPS), the α-amino group must be reversibly protected to prevent undesired side reactions during peptide chain elongation. The two most prevalent protecting groups employed for this purpose are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
N-Boc Protection:
The N-Boc protection of L-Alanine (3-¹³C) is a well-established procedure. A common and efficient method involves the reaction of the isotopically labeled amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The reaction is typically performed in a mixed solvent system, such as 1,4-dioxane (B91453) and water, with a base like potassium carbonate to facilitate the nucleophilic attack of the amino group on the Boc anhydride. chemicalbook.com The Boc group is characterized by its stability under a wide range of conditions but can be readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), which allows for its removal during the stepwise process of peptide synthesis without affecting the peptide bonds.
A representative protocol for N-Boc protection involves dissolving L-Alanine (3-¹³C) in an aqueous/organic solvent mixture and cooling the solution before the addition of the base and Boc₂O. chemicalbook.com The reaction proceeds to completion, often with high yields. Purification is typically achieved through recrystallization, for example, from an ethyl acetate/hexane mixture.
Table 1: Representative Reaction Conditions for N-Boc Protection of L-Alanine (3-¹³C)
| Parameter | Condition |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Molar Ratio | 1.2:1 (Boc₂O : L-Alanine-3-¹³C) |
| Solvent | 1,4-Dioxane/Water chemicalbook.com |
| Base | Potassium Carbonate chemicalbook.com |
| Temperature | 0–4°C (initial), then 25°C |
| Reaction Time | 12–24 hours |
| Typical Yield | 85–92% |
This is an interactive table. You can sort and filter the data.
N-Fmoc Protection:
The N-Fmoc protecting group is the cornerstone of the alternative and widely used SPPS strategy. The Fmoc group is base-labile, typically removed by a solution of piperidine (B6355638) in an organic solvent, offering an orthogonal protection scheme to the acid-labile side-chain protecting groups often used in conjunction. The synthesis of N-Fmoc-L-Alanine (3-¹³C) involves reacting the labeled alanine with an Fmoc-donating reagent, such as Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), under alkaline conditions. arkat-usa.orgresearchgate.net
The reaction is generally carried out in an aqueous-organic solvent mixture, with a mild base like sodium bicarbonate or N-methylmorpholine (NMM) to maintain the pH and facilitate the reaction. arkat-usa.org The resulting N-Fmoc-L-Alanine (3-¹³C) is a stable, crystalline solid that can be purified by standard methods. arkat-usa.org The purity of the final product is crucial for successful peptide synthesis, and it is typically assessed by techniques like HPLC, NMR, and mass spectrometry. arkat-usa.org
Table 2: Product Specifications for Commercially Available N-Fmoc-L-Alanine (3-¹³C)
| Property | Specification | Reference |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | ≥98% | isotope.com |
| Form | Solid/Powder | |
| Optical Activity | [α]20/D -18°, c = 1 in DMF | |
| Storage Temperature | 2-8°C |
This is an interactive table. You can sort and filter the data.
Deuterium (B1214612) Co-labeling for Enhanced Spectroscopic Resolution (e.g., L-Alanine-3-¹³C,2-²H)
For advanced NMR studies of large proteins and macromolecular complexes, spectral crowding and rapid signal decay are significant challenges. One powerful strategy to overcome these limitations is the use of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY). nih.gov This technique relies on specific isotopic labeling patterns, particularly the use of ¹³CH₃ groups in a perdeuterated background. nih.govescholarship.org Co-labeling L-Alanine (3-¹³C) with deuterium at the C-2 position (L-Alanine-3-¹³C,2-²H) creates a precursor perfectly suited for these demanding NMR experiments. nih.govckisotopes.com
The presence of deuterium at the C-2 position is crucial as it favorably alters the relaxation properties of the adjacent ¹³C-methyl group, leading to sharper resonance lines and enhanced spectral resolution. nih.gov
A highly efficient method for the synthesis of L-Alanine-3-¹³C,2-²H has been developed utilizing a chemo-enzymatic approach. nih.gov This method leverages the catalytic activity of pyridoxal (B1214274) phosphate-dependent enzymes, such as tryptophan synthase, which can catalyze the exchange of the α-proton of L-alanine with a deuteron (B1233211) from a D₂O solvent. nih.gov The commercially available L-Alanine (3-¹³C) serves as the starting material for this enzymatic deuteration. nih.gov The reaction can be carried out with the purified enzyme, and deuteration levels exceeding 97% at the C-2 position can be achieved. nih.gov
Table 3: Research Findings on the Synthesis and Application of L-Alanine-3-¹³C,2-²H
| Research Aspect | Finding | Reference |
| Synthetic Method | Enzymatic H/D exchange at the C-2 position of L-Alanine (3-¹³C) using a pyridoxal phosphate-dependent enzyme in D₂O. | nih.gov |
| Precursor | Commercially available L-Alanine (3-¹³C). | nih.gov |
| Achieved Deuteration | >97% at the C-2 position. | nih.gov |
| Primary Application | Methyl-TROSY NMR experiments for studying the structure and dynamics of large proteins (>100 kDa). | nih.govresearchgate.net |
| Benefit | The {¹³CH₃, ²Hα} labeling pattern significantly improves spectral resolution and sensitivity in methyl-TROSY spectra. | nih.gov |
| Challenge in Application | Isotopic scrambling (incorporation of the ¹³C label into other amino acids) can occur in vivo. | ckisotopes.comresearchgate.net |
| Mitigation Strategy | Co-addition of deuterated α-ketoisovalerate, succinate (B1194679), and isoleucine to the growth medium to suppress metabolic scrambling pathways. | ckisotopes.com |
This is an interactive table. You can sort and filter the data.
The use of L-Alanine-3-¹³C,2-²H has been successfully demonstrated in NMR studies of large protein complexes, such as the 306 kDa fragment of the eukaryotic AAA-ATPase, p97, allowing for the resolution and assignment of numerous alanine methyl signals that would otherwise be unobservable. nih.gov This highlights the profound impact of strategic isotopic labeling on pushing the boundaries of biomolecular NMR.
Principles of ¹³C-Metabolic Tracing with L-ALANINE (3-13C)
The core principle of using L-ALANINE (3-13C) in MFA lies in its conversion to [3-¹³C]pyruvate through the action of alanine aminotransferase. researchgate.net Pyruvate is a central metabolic hub, and the ¹³C label from L-alanine can subsequently be traced as it enters various key metabolic pathways. embopress.orgshimadzu.com Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to detect the incorporation of ¹³C into downstream metabolites. researchgate.netshimadzu.comresearchgate.net
Elucidation of Carbon Flow and Substrate Utilization
L-ALANINE (3-13C) is instrumental in mapping the flow of carbon atoms and understanding how different substrates are utilized within cells. embopress.org Once converted to [3-¹³C]pyruvate, the labeled carbon can be tracked through major metabolic networks. For instance, the label can be incorporated into lactate (B86563), providing a measure of glycolytic activity, or it can enter the tricarboxylic acid (TCA) cycle, revealing information about oxidative metabolism. researchgate.netdiabetesjournals.orgaacrjournals.org
The distribution of the ¹³C label among various metabolites helps to delineate the relative importance of different metabolic routes. embopress.org For example, by analyzing the labeling patterns of amino acids derived from TCA cycle intermediates, such as glutamate and aspartate, researchers can infer the pathways through which alanine is being metabolized. researchgate.netdiabetesjournals.org This approach has been used to study metabolism in various cell types, including neurons, astrocytes, and pancreatic β-cells, providing insights into their specific metabolic characteristics. researchgate.netdiabetesjournals.org
Quantification of Metabolic Fluxes and Pathway Activities
Beyond qualitative pathway tracing, L-ALANINE (3-13C) enables the quantification of metabolic fluxes, which are the rates of turnover of metabolites through a given pathway. embopress.orgresearchgate.net By measuring the rate of appearance of the ¹³C label in different metabolites over time, researchers can calculate the flux through specific enzymatic reactions or entire pathways. nih.gov This quantitative data is crucial for understanding the dynamic regulation of metabolism in response to various physiological or pathological conditions. jci.org
For example, the ratio of ¹³C enrichment in different positions of a metabolite can provide a quantitative measure of the relative activities of converging pathways. nih.gov This has been applied to determine the relative contributions of different anaplerotic pathways that replenish TCA cycle intermediates. nih.gov Such quantitative flux data is essential for building and validating computational models of cellular metabolism. researchgate.net
Applications in Central Carbon Metabolism
Central carbon metabolism, encompassing glycolysis and the TCA cycle, is fundamental to cellular energy production and biosynthesis. L-ALANINE (3-13C) has proven to be a valuable tracer for investigating the dynamics of these core pathways. aacrjournals.org
Tricarboxylic Acid (TCA) Cycle Influxes and Intermediate Labeling
The entry of the ¹³C label from L-ALANINE (3-13C) into the TCA cycle provides rich information about mitochondrial metabolism. researchgate.netdiabetesjournals.org The [3-¹³C]pyruvate derived from the tracer can enter the TCA cycle through two primary routes: oxidative decarboxylation to [2-¹³C]acetyl-CoA by pyruvate dehydrogenase (PDH), or carboxylation to [3-¹³C]oxaloacetate by pyruvate carboxylase (PC). diabetesjournals.orgnih.gov
The subsequent metabolism of these labeled entrants leads to specific labeling patterns in TCA cycle intermediates and associated amino acids. diabetesjournals.org For instance, entry via PDH results in the labeling of glutamate at the C4 position, while entry via PC leads to labeling at the C2 and C3 positions. diabetesjournals.orgnih.gov This differential labeling allows for the dissection of fluxes through these two key anaplerotic and cataplerotic pathways.
Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) Contributions
A key application of L-ALANINE (3-13C) in studying central carbon metabolism is the quantification of the relative fluxes through pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC). nih.gov The ratio of ¹³C enrichment in different carbon positions of glutamate, a metabolite in equilibrium with the TCA cycle intermediate α-ketoglutarate, is frequently used to calculate the PC/PDH flux ratio. nih.govnih.gov
For example, the ratio of the sum of ¹³C enrichment at the C2 and C3 positions of glutamate to the enrichment at the C4 position provides a direct measure of the relative contributions of PC and PDH to pyruvate metabolism. nih.gov This has been applied in diverse biological systems, from insect larvae to mammalian cells, to understand how substrate utilization by the TCA cycle is regulated under different physiological states such as starvation or disease. jci.orgnih.govnih.gov
| Parameter | Description | Typical Findings with L-ALANINE (3-13C) |
| Carbon Flow | Tracing the path of the ¹³C label from alanine through metabolic networks. | Reveals utilization of alanine as a substrate for lactate production, TCA cycle intermediates, and neurotransmitters. researchgate.netdiabetesjournals.org |
| Metabolic Flux | The rate of turnover of metabolites through a specific pathway. | Enables quantification of glycolytic flux and the relative activities of PDH and PC. researchgate.netnih.gov |
| Glycolysis | The metabolic pathway that converts glucose into pyruvate. | Labeled lactate formation from L-ALANINE (3-13C) serves as a proxy for glycolytic activity. researchgate.net |
| TCA Cycle | A series of chemical reactions to release stored energy through the oxidation of acetyl-CoA. | Labeling patterns in TCA intermediates and associated amino acids elucidate influxes and pathway activity. diabetesjournals.orgnih.gov |
| PDH/PC Ratio | The relative flux of pyruvate through pyruvate dehydrogenase versus pyruvate carboxylase. | Determined by analyzing the specific ¹³C labeling patterns in glutamate. nih.gov |
Gluconeogenesis and Anaplerotic Pathways Assessment
L-ALANINE (3-13C) serves as a critical tracer in metabolic flux analysis (MFA) to investigate gluconeogenesis and anaplerotic pathways. When L-ALANINE (3-13C) is introduced into biological systems, the 13C label is incorporated into various metabolites, allowing researchers to trace its metabolic fate. Following transamination to [3-13C]pyruvate, the label can enter the tricarboxylic acid (TCA) cycle through two primary routes: pyruvate dehydrogenase (PDH) to form [2-13C]acetyl-CoA, or pyruvate carboxylase (PC) to form [3-13C]oxaloacetate. unl.ptfrontiersin.org The subsequent distribution of the 13C label among TCA cycle intermediates and related amino acids provides quantitative insights into the relative activities of these pathways. unl.pt
In studies of liver metabolism, L-ALANINE (3-13C) has been used to assess the relationship between the liver's energy state and its capacity for gluconeogenesis. nih.gov Research in perfused mouse livers demonstrated that in the presence of ethanol (B145695), alanine enters the TCA cycle almost exclusively via pyruvate carboxylation, with ethanol being the primary source of acetyl-CoA. pnas.org In the absence of ethanol, the label from alanine is distributed through both pathways. pnas.org The scrambling of the 13C label between different carbon positions in glutamate and glucose provides a means to estimate mitochondrial and cytosolic fumarase activity, as well as flux through the pentose (B10789219) phosphate (B84403) pathway. pnas.org
Studies in lung cancer patients have utilized L-ALANINE (3-13C) to investigate abnormalities in glucose and alanine metabolism. nih.gov These studies revealed that weight-losing lung cancer patients exhibit significantly higher rates of whole-body glucose production, alanine turnover, and gluconeogenesis from alanine compared to weight-stable patients and healthy controls. nih.gov The degree of weight loss was positively correlated with these metabolic alterations, suggesting a link between aberrant gluconeogenesis and cancer-associated weight loss. nih.gov
The anaplerotic contribution of alanine, which is the replenishment of TCA cycle intermediates, is crucial for maintaining cellular function. In co-cultures of neurons and astrocytes, a significant contribution of the anaplerotic pathway was observed through the analysis of labeled glutamine. nih.gov The analysis of glutamate isotopomers further revealed carbon scrambling through the TCA cycle, indicating that alanine also serves as an energy substrate in neurons. nih.gov
Interactive Data Table: Gluconeogenesis and Anaplerotic Flux from L-ALANINE (3-13C)
Investigations across Diverse Biological Systems
Mammalian Cell Line Metabolism (e.g., Renal Epithelial Cells, Pancreatic Beta-Cells, Pancreatic Cancer Cells)
L-ALANINE (3-13C) is a valuable tool for probing the metabolic pathways in various mammalian cell lines.
In the context of renal epithelial cells (LLC-PK1/Cl4), studies using 13C-NMR spectroscopy have shown that L-alanine is readily utilized, with 31% being metabolized within 30 minutes. nih.gov The labeled alanine gives rise to glycolytic products and TCA cycle intermediates. nih.gov By analyzing the relative enrichment of glutamate carbons, it was determined that when L-alanine is the sole carbon source, approximately 61% of the resulting pyruvate enters the TCA cycle via pyruvate dehydrogenase. nih.gov In streptozotocin-induced diabetic rat models, the relative flux of 13C from [3-13C]alanine into the TCA cycle via pyruvate carboxylase compared to pyruvate dehydrogenase was increased in proximal convoluted tubules. nih.gov
In pancreatic beta-cells (BRIN-BD11), L-ALANINE (3-13C) has been instrumental in understanding its role in insulin (B600854) secretion. diabetesjournals.orgportlandpress.com 13C NMR studies have demonstrated substantial oxidative metabolism of L-alanine, leading to the production of glutamate and aspartate. diabetesjournals.org The addition of L-alanine has also been shown to enhance glucose utilization significantly. diabetesjournals.org Prolonged exposure of these cells to L-alanine, however, can lead to a desensitization of insulin secretion, which is associated with alterations in metabolic flux, including an increased flux through pyruvate dehydrogenase. portlandpress.comnih.gov
Research on pancreatic cancer cells (PDAC) has revealed that they utilize alanine from their microenvironment to fuel their metabolic needs. aacrjournals.orgnih.govnih.gov Stable-isotope tracing with L-ALANINE (3-13C) has shown that alanine-derived carbon is incorporated into TCA cycle intermediates like citrate (B86180), as well as other amino acids and fatty acids. nih.govnih.gov This highlights the significant contribution of alanine to both bioenergetic and anabolic pathways in pancreatic cancer. nih.gov The compartmentalization of alanine metabolism, involving both cytosolic (GPT) and mitochondrial (GPT2) transaminases, is crucial in these cells. aacrjournals.orgaacrjournals.org
Interactive Data Table: L-ALANINE (3-13C) Metabolism in Mammalian Cell Lines
Primary Cell Culture Studies (e.g., Hepatocytes, Astrocytes, Neurons)
The use of L-ALANINE (3-13C) in primary cell cultures has provided detailed insights into the specialized metabolism of different cell types.
In primary hepatocytes from rats, 13C NMR studies with [3-13C]alanine have been employed to investigate gluconeogenesis. nih.govpnas.org These studies have allowed for the in situ measurement of the phosphoenolpyruvate/pyruvate futile cycle by comparing the 13C scrambling in alanine and glucose. nih.govpnas.org It was found that in hepatocytes from hyperthyroid rats, the flux through pyruvate kinase was significantly higher than in controls. nih.govpnas.org
In the central nervous system, L-ALANINE (3-13C) has been used to elucidate the metabolic interactions between astrocytes and neurons . In primary cultures of astrocytes, the vast majority (around 90%) of [3-13C]alanine is converted to [3-13C]lactate, which is then released. frontiersin.orgfrontiersin.org In contrast, neurons convert a much smaller fraction (about 12.5%) to lactate and instead utilize alanine for the synthesis of neurotransmitter amino acids like glutamate and GABA. nih.govfrontiersin.orgfrontiersin.org This supports the concept of a lactate-alanine shuttle between astrocytes and neurons, where astrocyte-derived lactate can be taken up and used as an energy source by neurons. nih.gov
Immune Cell Metabolism (e.g., CD8+ T Cells)
The metabolic requirements of immune cells during activation are substantial, and L-ALANINE (3-13C) has been used to trace the fate of alanine in this context. Studies on T cells have shown that extracellular alanine is crucial for their activation and proliferation. nih.govharvard.edu Interestingly, stable isotope tracing with [U-13C]-alanine in activated T cells revealed that alanine is not significantly catabolized for energy. nih.gov Instead, the primary fate of the consumed alanine is for protein synthesis. nih.govharvard.edu The deprivation of alanine impairs T cell metabolism and effector functions, highlighting its essential role as a building block for these immune cells. nih.gov
Ex Vivo Tissue Metabolic Profiling (e.g., Human Liver Slices)
While specific studies on L-ALANINE (3-13C) in human liver slices were not found in the provided search results, research on perfused livers from animal models provides a strong indication of the potential applications. For instance, studies on perfused rat livers using [3-13C]alanine have detailed the differential 1H-2H exchange of hepatic metabolites, suggesting a heterogeneous solvent exchange environment within the liver. nih.gov This type of ex vivo setup allows for the detailed investigation of metabolic pathways under controlled conditions, and the use of L-ALANINE (3-13C) would be invaluable for understanding human liver metabolism in health and disease.
Microbial Metabolism Research
L-ALANINE (3-13C) is also a useful tracer in the study of microbial metabolism. In the context of bacterial infections, the metabolism of alanine can be a key indicator of bacterial activity. Studies have shown that certain bacteria, such as Escherichia coli, take up L-alanine, and this uptake can reflect their proliferative activity. researchgate.net In a mouse model of infection with Taenia crassiceps cysticerci, the administration of [3-13C]alanine revealed an increased rate of gluconeogenesis in the liver of infected animals. cdnsciencepub.com The parasite itself was found to incorporate the 13C label into glucose, acetate, alanine, and lactate, indicating that it siphons newly synthesized glucose from the host. cdnsciencepub.com Furthermore, in macrophages, exogenous L-alanine has been shown to promote the phagocytosis of multidrug-resistant bacteria by enhancing TLR4 signaling through increased fatty acid biosynthesis. embopress.org
L Alanine 3 13c in Nuclear Magnetic Resonance Nmr Spectroscopy
Application of L-ALANINE (3-13C) for Protein Structure and Dynamics Studies
The incorporation of L-ALANINE (3-13C) into proteins, often in a highly deuterated background, provides a sensitive spectroscopic handle to investigate complex biological systems. Alanine's frequent occurrence in protein sequences and its high tolerance to mutation make it an attractive target for isotopic labeling. researchgate.net
Methyl Transverse Relaxation-Optimized Spectroscopy (TROSY)
Methyl-TROSY is a pivotal NMR technique that has significantly extended the size limitations for studying large proteins and their complexes, enabling the analysis of systems with molecular weights exceeding 100 kDa. nih.govnih.gov The method relies on the favorable relaxation properties of methyl groups, which can be exploited to obtain high-quality, high-resolution spectra. nih.govacs.org
The use of L-ALANINE (3-13C), alongside other methyl-labeled amino acids like isoleucine, leucine, and valine (ILV), is central to this approach. researchgate.netnih.gov By specifically protonating the 13C-labeled methyl group of alanine (B10760859) in an otherwise deuterated protein, researchers can record 1H-13C correlation spectra with enhanced sensitivity and resolution. nih.govacs.org This is because the TROSY effect minimizes line broadening by mitigating dipolar relaxation mechanisms. acs.org The development of efficient methods for the synthesis and incorporation of L-alanine-3-13C,2-2H has further expanded the utility of this technique. nih.govacs.orgnih.gov
Analysis of Large Protein Complexes and Multimeric Systems (e.g., AAA-ATPase p97)
The application of L-ALANINE (3-13C) labeling in conjunction with methyl-TROSY has proven invaluable for studying the structure and interactions of large, multimeric protein complexes. nih.govacs.org A notable example is the investigation of the eukaryotic AAA-ATPase p97, a 306 kDa molecular motor involved in a multitude of cellular processes. nih.govacs.orgnih.gov
By labeling p97 with 13CH3-Ala in a deuterated background, researchers were able to map the interaction interface with its adaptor protein, Npl4-UBD. nih.gov The observation of clear chemical shift perturbations in the methyl-TROSY spectra upon complex formation allowed for the identification of specific alanine residues at the binding interface. nih.govacs.org For instance, significant shifts were observed for residues A177 and A142, which are located directly within the interaction site. nih.govacs.org This level of detail provides crucial structural insights into the function of large and dynamic protein assemblies. nih.gov
Residue-Specific Probing of Conformational Changes
Isotopic labeling with L-ALANINE (3-13C) allows for the residue-specific monitoring of conformational changes within a protein. The chemical shift of the 13C-labeled methyl group is highly sensitive to its local chemical environment, which is in turn dictated by the protein's secondary and tertiary structure. nih.gov
Studies on the villin headpiece subdomain, a model three-helix bundle protein, have demonstrated that introducing 13C-labeled alanine at specific sites can reveal distinct conformational distributions in the folded and unfolded states. nih.gov Changes in the 13C chemical shifts and the broadening of NMR signals provide direct evidence of increased conformational disorder and alterations in the predominant conformations upon protein unfolding. nih.gov This site-specific information is critical for understanding the mechanisms of protein folding and the nature of unfolded or partially folded states. nih.gov Similarly, in studies of bacteriorhodopsin, [3-13C]Ala labeling has been used to probe dynamics, with the visibility of NMR signals being dependent on the conformational fluctuations at specific sites. researchgate.net
Direct 13C NMR Monitoring of Metabolic Intermediates
Direct detection of 13C-labeled metabolites by NMR spectroscopy is a powerful, non-invasive technique for tracing metabolic pathways in real-time. nih.govnih.gov The administration of substrates enriched with 13C, such as L-ALANINE (3-13C), allows for the observation of the flow of the carbon backbone through various metabolic transformations. frontiersin.org
In Situ and Ex Vivo Metabolic Tracking
The use of L-ALANINE (3-13C) has been instrumental in tracking metabolic processes both in living organisms (in situ) and in cultured tissues (ex vivo). nih.govnih.gov For example, early studies in the insect Gryllodes sigillatus used 13C NMR to directly observe the conversion of [3-13C]-L-alanine into [2-13C]-L-glutamic acid, demonstrating the feasibility of monitoring metabolic transformations in a living system. nih.gov
More recent ex vivo studies on human liver tissue have employed 13C isotope tracing to map a wide array of metabolic activities. nih.govsapient.bio By incubating liver slices with 13C-labeled nutrients, including amino acids, researchers can monitor the incorporation of the isotope into numerous metabolic intermediates and products. nih.gov This approach has provided unprecedented insights into human liver metabolism, revealing the activity of various pathways and highlighting differences with animal models. sapient.bio In neurobiology, the metabolic fate of [3-13C]alanine has been studied in primary astrocytes and neurons to understand glia-neuron interactions in neurotransmitter metabolism. researchgate.netnih.gov These studies have shown that alanine is transaminated to pyruvate (B1213749), which then enters different metabolic pathways in the two cell types. nih.gov
J-Coupling Analysis for Isotopic Enrichment Quantification
The quantification of isotopic enrichment is crucial for metabolic flux analysis. One of the key advantages of NMR spectroscopy is its ability to provide detailed information on the position of isotopic labels within a molecule through the analysis of J-couplings (spin-spin couplings). nih.gov When a proton is directly bonded to a 13C nucleus, the proton's NMR signal is split into a doublet due to the one-bond 1H-13C J-coupling. nih.gov
This phenomenon allows for the differentiation between labeled and unlabeled molecules. nih.gov By comparing NMR spectra acquired with and without 13C decoupling, the fractional enrichment of a metabolite at a specific carbon position can be accurately measured. nih.gov For instance, the enrichment of [3-13C]lactate derived from a 13C-labeled glucose tracer can be quantified by analyzing the J-splitting of the lactate (B86563) methyl proton resonance. nih.gov This method provides a robust way to determine the extent to which a metabolic precursor is converted into various products, which is essential for building quantitative models of metabolic networks.
Investigation of Intra- and Intermolecular Interactions of Amino Acid Derivativesmdpi.com
The strategic placement of a ¹³C isotope, as in L-Alanine (3-¹³C), provides a highly sensitive probe for investigating the subtle forces that govern the behavior of amino acid derivatives in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, by measuring the chemical shifts of these ¹³C-labeled nuclei, offers a powerful method to elucidate both intramolecular and intermolecular interactions, such as hydrogen bonding. These interactions are fundamental to the structure, function, and recognition properties of peptides and proteins.
Research has demonstrated that the ¹³C NMR chemical shifts of carbonyl carbons in amino acid derivatives are particularly responsive to their local environment. researchgate.net Changes in solvent polarity, for instance, can induce significant shifts in the resonance of a carbonyl carbon, revealing the extent of its interaction with solvent molecules versus its participation in internal hydrogen bonds. researchgate.net
A key methodology involves monitoring the ¹³C chemical shifts of amino acid derivatives across a range of solvents with varying polarities. researchgate.net The correlation between the chemical shift and a solvent polarity parameter, such as the normalized Reichardt's dye energy (ETN), can indicate the nature of the dominant interactions. researchgate.net For example, a downfield shift in the carbonyl carbon resonance with increasing solvent polarity generally suggests that the carbonyl group is acting as a hydrogen bond acceptor from the protic solvent molecules. researchgate.net Conversely, a lack of significant change in the chemical shift across different solvents can point to the presence of a stable intramolecular hydrogen bond, which shields the carbonyl group from extensive interaction with the solvent. researchgate.net
Detailed studies on N-protected amino acid derivatives, such as N-Boc-L-alanine methyl ester, illustrate these principles effectively. By observing the ¹³C chemical shifts of the different carbonyl carbons (the Boc protecting group carbonyl and the ester carbonyl) in various deuterated solvents, researchers can dissect the specific interactions at different points in the molecule. researchgate.net
For instance, in a dipeptide derivative like N-Boc-L-proline-L-alanine-OMe, the carbonyl carbons of the peptide bond and the C-terminal ester group show downfield shifts as solvent polarity increases. researchgate.net This indicates that these groups are exposed to the solvent and form intermolecular hydrogen bonds. researchgate.net In contrast, the carbonyl carbon of the N-Boc group may show only slight changes, suggesting it is involved in a persistent intramolecular hydrogen bond, likely with the N-H proton of the peptide bond. researchgate.net This type of intramolecular interaction can significantly influence the peptide's conformation.
The data gathered from these NMR experiments provide quantitative insights into the balance between internal and external molecular interactions.
Research Findings:
A study investigating various N-Boc protected amino acid and dipeptide methyl esters in several deuterated solvents revealed a clear correlation between the ¹³C chemical shifts of carbonyl carbons and solvent polarity (ETN). researchgate.net
Key Observations:
N-Boc-L-alanine-OMe: The ¹³C chemical shifts for both the Boc carbonyl and the ester carbonyl were monitored. The data showed a distinct response to solvent polarity, indicating their accessibility to solvent molecules and participation in intermolecular hydrogen bonding. researchgate.net
Dipeptide Derivatives: In molecules like N-Boc-L-proline-L-alanine-OMe, the different carbonyl groups within the same molecule exhibited varied responses to solvent changes. The carbonyl of the N-Boc group showed minimal change in chemical shift with increasing solvent polarity, suggesting the formation of a stable intramolecular hydrogen bond. In contrast, the peptide bond and ester carbonyl carbons showed significant downfield shifts, indicating strong intermolecular interactions with the solvent. researchgate.netresearchgate.net
Hydrogen Bonding Competition: The behavior of these derivatives in protic versus aprotic solvents highlights the competition between intra- and intermolecular hydrogen bonding. In protic solvents, there can be a disruption of intramolecular bonds in favor of forming new bonds with the solvent, a phenomenon observable through changes in the ¹³C chemical shifts. researchgate.net
These findings underscore the utility of ¹³C-labeled compounds like L-Alanine (3-¹³C) in conjunction with NMR spectroscopy as a precise tool for mapping the interaction landscapes of amino acid derivatives. The insights gained are crucial for understanding peptide folding, molecular recognition, and the design of biomolecules with specific conformational properties.
Data Tables
The following tables present data from ¹³C NMR spectroscopic studies on amino acid derivatives, illustrating the effect of solvent polarity on carbonyl carbon chemical shifts.
Table 1: ¹³C NMR Chemical Shifts (δ in ppm) of Carbonyl Carbons of N-Boc-L-alanine-OMe in Various Solvents
| Solvent | ETN Value researchgate.net | Boc C=O (δ ppm) researchgate.net | Ester C=O (δ ppm) researchgate.net |
| Chloroform-d | 0.259 | 155.0 | 173.8 |
| Tetrahydrofuran-d₈ | 0.207 | 155.4 | 174.0 |
| Acetone-d₆ | 0.355 | 155.2 | 173.5 |
| Acetonitrile-d₃ | 0.460 | 155.1 | 173.2 |
| Dimethyl sulfoxide-d₆ | 0.444 | 155.0 | 172.9 |
| Methanol-d₄ | 0.762 | 156.4 | 174.9 |
| Ethanol (B145695) | 0.654 | 156.0 | 174.5 |
This table is based on data reported in the study by Hiraga et al. (2017). The data shows the chemical shift of the carbonyl carbons of N-Boc-L-alanine-OMe in solvents of varying polarity, indicated by the ETN value. researchgate.net
Table 2: ¹³C NMR Chemical Shifts (δ in ppm) of Carbonyl Carbons of N-Boc-L-proline-L-alanine-OMe in Various Solvents
| Solvent | ETN Value researchgate.net | Boc C=O (δ ppm) researchgate.net | Peptide C=O (δ ppm) researchgate.net | Ester C=O (δ ppm) researchgate.net |
| Chloroform-d | 0.259 | 155.6 | 171.7 | 173.1 |
| Acetone-d₆ | 0.355 | 155.2 | 171.7 | 173.0 |
| Acetonitrile-d₃ | 0.460 | 155.1 | 171.5 | 172.7 |
| Dimethyl sulfoxide-d₆ | 0.444 | 154.9 | 171.3 | 172.4 |
| Methanol-d₄ | 0.762 | 156.3 | 173.1 | 174.4 |
This table is based on data reported in the study by Hiraga et al. (2017). The data illustrates the differential solvent effect on the three distinct carbonyl groups within the dipeptide derivative. researchgate.netresearchgate.net
Advanced Analytical Techniques for L Alanine 3 13c Tracing
Mass Spectrometry (MS) Methodologies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of ¹³C tracing studies, MS is used to detect and quantify the incorporation of ¹³C from labeled substrates like L-ALANINE (3-¹³C) into various metabolites. This information is vital for understanding metabolic pathway activity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, a chemical derivatization step is necessary to increase their volatility. thermofisher.comnih.gov Common derivatization methods include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and esterification followed by acylation. thermofisher.comnih.govucdavis.eduwvu.edu
Once derivatized, the sample is introduced into the gas chromatograph, where individual metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. ucdavis.edu The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions and their characteristic fragments are detected, providing a mass spectrum that can be used for identification and quantification. shimadzu.com
In ¹³C tracing studies with L-ALANINE (3-¹³C), GC-MS allows for the determination of the mass isotopomer distribution of alanine (B10760859) and other related metabolites. shimadzu.comresearchgate.net The mass shift in the fragments due to the incorporation of ¹³C provides information on the number of labeled carbon atoms in the molecule. shimadzu.com For example, the analysis of different fragments of derivatized alanine can reveal the position of the ¹³C label within the carbon backbone. researchgate.net
Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Reagent | Abbreviation | Target Functional Groups | Reference |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH, -SH, -COOH | thermofisher.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH, -SH, -COOH | wvu.edu |
| Methyl chloroformate | MCF | Amino and carboxyl groups | nist.gov |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Isotopologue Separation
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is another powerful technique for metabolic analysis that offers several advantages over GC-MS, particularly for non-volatile and thermally labile compounds, as it often does not require derivatization. alexandraatleephillips.com Hydrophilic interaction liquid chromatography (HILIC) is a commonly used separation technique for polar metabolites like amino acids. acs.org
High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can distinguish between molecules with very small mass differences. nih.gov This capability is crucial for separating isotopologues, which are molecules that differ only in their isotopic composition. nih.gov For instance, LC-HRMS can resolve metabolites containing ¹³C from their unlabeled counterparts, providing precise measurements of isotopic enrichment. nih.gov This high resolving power can even differentiate between isotopologues with the same nominal mass but different elemental compositions, for example, a molecule containing one ¹³C atom versus one with a deuterium (B1214612) atom. nih.gov
Tandem Mass Spectrometry (MS/MS) for Isotopomer Distribution Determination
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is invaluable for determining the positional distribution of isotopes within a molecule, known as isotopomer analysis. researchgate.netresearchgate.net By analyzing the fragmentation pattern of a labeled metabolite, researchers can deduce which carbon atoms within the molecule are labeled with ¹³C. nih.govd-nb.info
For instance, in studies using L-ALANINE (3-¹³C), MS/MS can be used to fragment the alanine molecule and its downstream metabolites. The masses of the resulting fragments reveal the location of the ¹³C atom that originated from the C3 position of alanine. researchgate.net This detailed positional information is critical for accurately mapping metabolic pathways and calculating metabolic fluxes. nih.gov Different MS/MS scan modes, such as daughter ion scanning and multiple reaction monitoring (MRM), can be employed to analyze the isotopomer distributions. researchgate.net
Comparative Analysis of NMR and MS for ¹³C Tracing Studies
Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for ¹³C tracing studies, each with its own set of advantages and limitations. wiley.comnih.gov
NMR spectroscopy provides detailed information about the position of ¹³C labels within a molecule's carbon skeleton, which is crucial for resolving isotopomers. wiley.com However, NMR is generally less sensitive than MS, requiring larger sample amounts. wiley.comnih.gov
MS, particularly when coupled with chromatography (GC-MS or LC-MS), offers high sensitivity and is well-suited for analyzing a wide range of metabolites. wiley.commdpi.com While traditional MS provides information on the number of ¹³C atoms incorporated (isotopologue distribution), it does not directly reveal their positions within the molecule. wiley.com Tandem MS (MS/MS) can provide some positional information, but a complete isotopomer analysis often requires combining data from multiple fragments. nih.gov
The choice between NMR and MS often depends on the specific research question, the available sample amount, and the desired level of detail regarding isotopic distribution. In some cases, a combination of both techniques can provide the most comprehensive understanding of metabolic fluxes. nih.govmdpi.com
Table 2: Comparison of NMR and MS for ¹³C Tracing
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Reference |
|---|---|---|---|
| Sensitivity | Lower | Higher | wiley.comnih.gov |
| Positional Information (Isotopomers) | High (direct) | Lower (indirect, requires MS/MS) | wiley.com |
| Sample Requirement | Higher | Lower | nih.gov |
| Derivatization | Not always required | Often required for GC-MS | alexandraatleephillips.com |
| Throughput | Lower | Higher |
Software Tools for Data Processing and Interpretation
The large and complex datasets generated by MS-based ¹³C tracing experiments necessitate the use of specialized software for data processing, analysis, and interpretation. github.io These software tools perform several key functions, including peak detection, correction for natural isotope abundance, and calculation of metabolic fluxes. github.ionih.gov
Several software packages are available, each with its own algorithms and capabilities. Some are open-source, while others are commercial. github.io
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based package capable of both steady-state and non-stationary metabolic flux analysis. nih.gov It can integrate data from both MS and NMR experiments. nih.gov Python wrappers like INCAWrapper are also available to facilitate its use. readthedocs.iogithub.com
WUFlux: An open-source, MATLAB-based platform for steady-state ¹³C-MFA with a user-friendly interface. github.io
MetaboAnalyst: A web-based platform for comprehensive metabolomics data analysis, including statistical analysis and pathway analysis. nih.govmetaboanalyst.caoup.com
13CFLUX2: A high-performance software suite for quantifying intracellular fluxes from carbon labeling experiments. 13cflux.net13cflux.net
METRAN: A software for ¹³C-metabolic flux analysis based on the Elementary Metabolite Units (EMU) framework. mit.edu
LS-MIDA: An open-source software for calculating isotopomer enrichment from MS data using a least-squares method. nih.govd-nb.info
These tools are essential for translating raw MS data into meaningful biological insights about metabolic pathways and their regulation.
Correction for Natural Isotope Abundance and Tracer Purity
When conducting stable isotope tracing experiments, it is crucial to distinguish between the isotopes introduced experimentally via the L-ALANINE (3-13C) tracer and those that are naturally present in the metabolites being analyzed. nih.gov This distinction is vital because naturally occurring stable isotopes can create convoluted signals in mass spectrometry, potentially leading to the misinterpretation of data and inaccurate calculation of metabolic fluxes. nih.govbioconductor.org
The atoms used in biological molecules, such as Carbon, Hydrogen, Nitrogen, Oxygen, and Silicon (often introduced during derivatization for GC-MS), exist as a mixture of stable isotopes. nih.gov For example, carbon is predominantly ¹²C, but about 1.1% of it is naturally ¹³C. nih.gov Similarly, other elements have heavier isotopes that contribute to the mass isotopomer distribution (MID) of a given metabolite. nih.gov This means that even in an unlabeled sample, a molecule will produce a series of peaks (M+1, M+2, etc.) corresponding to the presence of one, two, or more heavy isotopes. nih.gov
Furthermore, the isotopically labeled tracer itself, L-ALANINE (3-13C), may not be 100% isotopically pure. nih.govresearchgate.net It may contain a fraction of unlabeled (¹²C) alanine or molecules with the ¹³C isotope at a different position. The impact of tracer impurity can be comparable in magnitude to that of natural isotope abundance, making its correction essential for reliable quantitative analysis. researchgate.net
The standard procedure to correct for these confounding factors involves a mathematical deconvolution using a correction matrix. nih.govnih.gov This method uses the known natural abundances of all isotopes in the analyzed metabolite fragment (including any derivatization agents) to calculate the theoretical MID for a molecule with zero, one, two, etc., labels incorporated from the tracer. nih.govmdpi.com This theoretical distribution is then used to correct the experimentally measured MID. nih.gov
Several software tools have been developed to automate this complex correction process. These tools take raw MS data and the chemical formula of the metabolite fragment as input and provide a corrected MID that reflects only the enrichment from the isotopic tracer. bioconductor.orgrdrr.io
IsoCorrectoR : An R-based tool that corrects MS and MS/MS data for both natural isotope abundance and tracer impurity. bioconductor.orgrdrr.io It is versatile and can be used for any tracer isotope (e.g., ¹³C, ¹⁵N, ¹⁸O) and can handle data from multiple-tracer experiments. bioconductor.orguni-regensburg.de
IsoCor : A Python-based tool that also corrects for natural abundance and tracer impurity in MS data. researchgate.net
PolyMID : A program designed to correct for naturally occurring isotopes in both high- and low-resolution mass spectrometry data, which also accounts for tracer purity and the atom enrichment of the label. nih.gov
The necessity of these corrections increases with the size of the molecule, as a larger number of atoms means a higher probability of containing naturally occurring heavy isotopes, which can significantly distort the observed ratios. uni-regensburg.de Failure to perform these corrections can lead to erroneous estimates of isotopomer distribution and, consequently, incorrect metabolic flux calculations. nih.govnih.gov
Table 1: Natural Abundance of Selected Stable Isotopes
This table presents the relative natural abundances of stable isotopes for elements commonly found in biological molecules and derivatizing agents. This data forms the basis for the correction algorithms.
| Element | Isotope | Relative Natural Abundance (%) |
| Carbon | ¹²C | 98.9% |
| ¹³C | 1.1% | |
| Hydrogen | ¹H | 99.9885% |
| ²H | 0.0115% | |
| Nitrogen | ¹⁴N | 99.632% |
| ¹⁵N | 0.368% | |
| Oxygen | ¹⁶O | 99.757% |
| ¹⁷O | 0.038% | |
| ¹⁸O | 0.205% | |
| Silicon | ²⁸Si | 92.223% |
| ²⁹Si | 4.685% | |
| ³⁰Si | 3.092% |
Data sourced from various publicly available isotope abundance tables referenced in metabolic research. nih.govnih.gov
Computational Frameworks for Overlapping Fragment Spectra
A significant challenge in analyzing data from L-ALANINE (3-13C) tracing studies, particularly with tandem mass spectrometry (MS/MS), is the presence of overlapping fragment spectra. researchgate.net In MS/MS analysis, a specific parent ion is selected and fragmented to produce daughter ions. This technique provides more detailed structural and isotopic information than standard MS analysis. frontiersin.orgnih.gov However, different fragmentation pathways can produce fragments with the same mass-to-charge ratio (m/z), or a fragment of interest may overlap with signals from other co-eluting compounds, complicating the interpretation of the mass spectrum. researchgate.netub.edu
To address this, computational frameworks are required to deconvolute the complex spectra and accurately determine the isotopomer distribution of the metabolite of interest. researchgate.net These frameworks often rely on mathematical models that describe the fragmentation patterns and the statistical distribution of isotopes.
One prominent approach is the Elementary Metabolite Units (EMU) framework . This method provides a systematic way to trace isotopic labeling in complex biochemical network models and can be adapted for simulating and correcting tandem MS data. frontiersin.orgnih.gov The EMU framework simplifies the computational complexity of isotopomer modeling by breaking down large metabolic networks into smaller, manageable units. frontiersin.org Algorithms based on the EMU framework can efficiently simulate tandem MS data and correct it for natural isotope abundances, even for large-scale network models. frontiersin.orgnih.gov
For the specific problem of overlapping fragments, advanced algorithms have been developed. For example, a method presented by Rantanen et al. is capable of determining the isotopomer distributions of metabolites from tandem MS data even when fragments in the spectra overlap. researchgate.net This method was demonstrated to effectively constrain the isotopomer distribution of amino acids, including alanine. researchgate.net In experiments using a mixture of ¹³C-labeled and natural alanine, this computational approach could successfully separate the contributions of different isotopomers to the measured spectrum. researchgate.netresearchgate.net
Other software and computational strategies that assist in resolving complex spectra include:
LS-MIDA : An open-source software that processes experimental MS data by taking into account the number of atoms in the compound, the m/z values of fragments, and the relative MS intensities to determine enrichments of isotopomers. researchgate.net
Moiety Modeling and MAIMS : These frameworks are used for the deconvolution of isotopologue profiles of large, composite metabolites by breaking them down into smaller, defined parts (moieties) based on known metabolic transformations. researchgate.netd-nb.info While often applied to larger molecules like UDP-GlcNAc or ATP, the underlying principle of deconvolution based on precursor-product relationships is broadly applicable. researchgate.netd-nb.info
Met4DX : A computational framework designed to process high-dimensionality data from techniques like ion mobility-mass spectrometry (IM-MS). researchgate.net Such technologies provide an additional layer of separation, which helps to resolve co-eluted isomers and other complex mixtures before they are even analyzed by the mass spectrometer, thereby simplifying subsequent spectral analysis. researchgate.net
These computational tools are essential for leveraging the full potential of advanced analytical techniques like tandem mass spectrometry in L-ALANINE (3-13C) tracing studies, ensuring that the rich data generated can be translated into accurate metabolic knowledge. researchgate.netfrontiersin.org
Table 2: Summary of Mentioned Computational Tools
| Tool | Primary Function | Key Features | Relevant Application |
| IsoCorrectoR | Correction of MS and MS/MS data | Corrects for natural isotope abundance and tracer impurity; supports multiple tracers (¹³C, ¹⁵N, etc.). bioconductor.orgrdrr.iouni-regensburg.de | Pre-processing of raw mass spectrometry data. |
| EMU Framework | Metabolic flux analysis modeling | Traces isotopic labeling in network models; simulates tandem MS data; corrects for natural abundance. frontiersin.orgnih.gov | Calculating metabolic fluxes from corrected isotopomer data. |
| LS-MIDA | Mass isotopomer distribution analysis | Processes experimental MS data based on metabolite and fragment information to determine isotopomer enrichment. researchgate.net | Deconvolution of ¹³C-labeled compound spectra. |
| MAIMS | Deconvolution of composite metabolite spectra | Solves non-convex optimization to find contributions of labeled subunits to a large metabolite. researchgate.net | Analysis of complex molecules built from smaller precursors. |
Theoretical and Methodological Frameworks in L Alanine 3 13c Tracing Experiments
Considerations for Achieving Metabolic Steady State in 13C Tracing
Achieving a metabolic steady state is a critical assumption in many 13C tracing experiments designed to quantify metabolic fluxes. nih.govresearchgate.net This state implies that the concentrations of metabolites are constant over time, allowing for the interpretation of isotopic labeling patterns as representative of pathway activities. nih.gov However, the time required to reach isotopic steady state can vary significantly depending on the metabolite and the specific metabolic pathways involved. nih.gov
For instance, in studies involving L-ALANINE (3-13C), it has been observed that while glycolytic intermediates may reach isotopic steady state within minutes, other metabolites, such as those in the tricarboxylic acid (TCA) cycle, can take several hours. nih.gov In some experimental setups, particularly in standard monolayer cell cultures, achieving isotopic steady state for certain amino acids like alanine (B10760859) can be challenging due to the continuous and rapid exchange between intracellular and extracellular pools. nih.gov Research on cultured astrocytes has shown that even after 24 hours of incubation with a 13C-labeled substrate, the alanine pool may not reach isotopic steady state. frontiersin.org
The failure to achieve or properly account for the lack of metabolic steady state can lead to misinterpretation of the data. Therefore, it is often recommended that experiments be conducted during the exponential growth phase of cells, where a pseudo-steady state with minimal changes in metabolite concentrations is more likely to be achieved. researchgate.net Advanced techniques, such as non-stationary 13C metabolic flux analysis (MFA), have been developed to account for the isotopic transient state, where the incorporation of the 13C label into various metabolite isotopomers is followed over time. frontiersin.org
Table 1: Time to Isotopic Steady State for Different Metabolite Classes
| Metabolite Class | Typical Time to Steady State | Factors Influencing Time |
| Glycolytic Intermediates | Minutes | Cellular glucose uptake rate, activity of glycolytic enzymes. |
| TCA Cycle Intermediates | Hours | Mitochondrial pyruvate (B1213749) uptake, activity of TCA cycle enzymes, anaplerotic and cataplerotic fluxes. nih.gov |
| Amino Acids (e.g., Alanine) | Can be difficult to achieve | Exchange with extracellular pools, rates of protein synthesis and degradation. nih.gov |
Interpretation of Isotopic Scrambling and Label Redistribution
The metabolism of L-ALANINE (3-13C) involves its conversion to [3-13C]pyruvate through the action of alanine transaminase. caltech.edu This labeled pyruvate can then enter various metabolic pathways, leading to the redistribution and "scrambling" of the 13C label among different metabolites. Interpreting these labeling patterns provides valuable insights into the activity of interconnected metabolic routes.
Upon entering the mitochondria, [3-13C]pyruvate can be converted to [2-13C]acetyl-CoA by pyruvate dehydrogenase (PDH) or to [3-13C]oxaloacetate by pyruvate carboxylase (PC). frontiersin.org The condensation of [2-13C]acetyl-CoA with unlabeled oxaloacetate in the first turn of the TCA cycle produces citrate (B86180) labeled at the C2 position. Subsequent turns of the TCA cycle can lead to the scrambling of this label to other carbon positions within the TCA cycle intermediates. frontiersin.org For example, the symmetrical nature of succinate (B1194679) and fumarate (B1241708) can lead to the redistribution of the label between different carbons of malate (B86768) and oxaloacetate.
The analysis of isotopologues, which are molecules that differ only in their isotopic composition, is crucial for deciphering these pathways. For instance, the presence of M+3 isotopologues (molecules with three 13C atoms) of TCA cycle intermediates can indicate multiple turns of the cycle or the activity of anaplerotic pathways. researchgate.net Recent studies have highlighted that the ratio of [13C3]alanine to [13C3]pyruvate can serve as a proxy for mitochondrial pyruvate uptake. researchgate.net Furthermore, sophisticated methods have been developed to generate methyl labeling at alanine side chains with minimal scrambling for specific NMR studies. chemie-brunschwig.chckisotopes.com
Impact of Cellular Compartmentalization on Labeling Patterns
Cellular compartmentalization, particularly between the cytosol and mitochondria, plays a significant role in shaping the labeling patterns observed in L-ALANINE (3-13C) tracing experiments. aacrjournals.org The distinct metabolic functions and enzyme localizations within these compartments lead to different fates for the labeled carbon.
For example, the conversion of L-alanine to pyruvate can occur in both the cytosol and mitochondria, catalyzed by different isoforms of alanine transaminase (GPT and GPT2, respectively). nih.gov The resulting [3-13C]pyruvate in the cytosol can be reduced to [3-13C]lactate or transported into the mitochondria. frontiersin.org Inside the mitochondria, pyruvate can enter the TCA cycle, as previously described.
Differences in the isotopic enrichment of metabolites that share a common precursor but are located in different compartments can reveal the extent of metabolic compartmentalization. A study on cultured astrocytes observed a significant difference in the % 13C enrichment between extracellular lactate (B86563) and alanine, even though both are derived from pyruvate, suggesting metabolic compartmentation. frontiersin.org Furthermore, the labeling of mitochondrial TCA cycle intermediates from [13C3]alanine is dependent on the expression of mitochondrial alanine transaminase (GPT2). aacrjournals.org This highlights how the distribution of enzymes across cellular compartments directly influences the flow of the 13C label and the resulting isotopologue distributions.
Table 2: Compartmentalized Metabolism of L-ALANINE (3-13C)
| Compartment | Key Enzymes | Primary Metabolic Fate of [3-13C]Pyruvate | Resulting Labeled Products |
| Cytosol | Alanine Transaminase (GPT), Lactate Dehydrogenase (LDH) | Reduction to Lactate | [3-13C]Lactate |
| Mitochondria | Alanine Transaminase (GPT2), Pyruvate Dehydrogenase (PDH), Pyruvate Carboxylase (PC) | Entry into TCA Cycle | [2-13C]Acetyl-CoA, [3-13C]Oxaloacetate, Labeled TCA Intermediates |
Design of Pulse-Chase and Time-Course Labeling Studies
Pulse-chase and time-course labeling studies are powerful experimental designs used to investigate the dynamics of metabolic pathways. frontiersin.orgneb.com These approaches provide information that cannot be obtained from steady-state experiments, such as the rates of metabolic fluxes and the turnover of metabolites. frontiersin.org
In a typical pulse-chase experiment using L-ALANINE (3-13C), cells are first "pulsed" with the labeled amino acid for a specific duration. neb.com This allows for the incorporation of the 13C label into various metabolites. The pulse is followed by a "chase," where the labeled medium is replaced with a medium containing unlabeled L-alanine. neb.com By collecting and analyzing samples at different time points during the chase, researchers can track the fate of the 13C label as it is metabolized and diluted, providing insights into the turnover rates of specific metabolites and the flow of carbon through different pathways.
Time-course labeling studies involve monitoring the incorporation of the 13C label from L-ALANINE (3-13C) into various metabolites over a period of time. oup.com This approach is particularly useful for determining how quickly different metabolic pools become labeled and for identifying the precursor-product relationships between metabolites. The data from time-course experiments are essential for dynamic metabolic flux analysis, which can provide absolute flux rates rather than the relative rates obtained from steady-state measurements. frontiersin.org
The design of these experiments, including the duration of the pulse and the timing of the chase or time-course sampling, is critical and depends on the specific biological question and the known kinetics of the pathways being investigated. researchgate.net
Emerging Research Directions and Innovative Applications of L Alanine 3 13c
Integration with Multi-Omics Data for Systems-Level Understanding
Modern biological research increasingly relies on a systems-level approach, where data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—are integrated to build a comprehensive picture of cellular function. nih.gov L-ALANINE (3-13C) is a key player in the metabolomics arm of this strategy, providing critical data on metabolic fluxes that can be layered with other omics data to unravel complex biological regulation. researchgate.net
The integration process often involves correlating metabolic flux rates, determined through L-ALANINE (3-13C) tracing, with gene expression data (transcriptomics) and protein abundance (proteomics). plos.org For instance, an observed change in the flux through a specific metabolic pathway traced by L-ALANINE (3-13C) can be linked to the upregulation or downregulation of genes encoding the enzymes in that pathway. This approach helps to distinguish between transcriptional regulation and other forms of metabolic control, such as allosteric regulation or post-translational modifications. shimadzu.com
Several computational pipelines and tools have been developed to facilitate this data integration. plos.org These platforms can map disparate data types onto a single metabolic network model, allowing researchers to identify key nodes of regulation and formulate new hypotheses about cellular responses to stimuli or disease states. plos.orgresearchgate.net By combining the dynamic metabolic information from L-ALANINE (3-13C) with the static information from genomics and the functional readouts from transcriptomics and proteomics, a more holistic and systems-level understanding of metabolism in health and disease can be achieved. nih.gov
Development of Novel Isotopic Labeling Strategies with L-ALANINE (3-13C) Derivatives
While L-ALANINE (3-13C) is a powerful tracer, the field is advancing toward the development of novel derivatives and labeling strategies to answer more specific biological questions. These strategies aim to enhance analytical sensitivity, track multiple atoms simultaneously, or target specific classes of molecules.
One innovative approach involves the synthesis of derivatizing agents from labeled alanine (B10760859). For example, a heavy atom isotope-labeled Marfey's reagent has been synthesized from ¹³C₂-L-Alanine. nih.gov This chiral derivatization reagent is used in liquid chromatography-mass spectrometry (LC-MS) to resolve and quantify stereoisomers (L- and D-forms) of amino acids and other amines in complex biological samples. nih.gov This allows for "amino-omics" studies that can distinguish between stereoisomers, which often have vastly different biological roles. nih.gov
Another strategy is dual labeling, where both carbon (¹³C) and nitrogen (¹⁵N) atoms are substituted within the same alanine molecule (e.g., L-Alanine-¹³C₃,¹⁵N). This enables the simultaneous tracing of carbon and nitrogen fluxes, providing deeper insights into protein synthesis, transamination reactions, and the urea (B33335) cycle. The choice of isotope can also be tailored to the analytical method; for instance, deuterated derivatives like L-Alanine-d₃ are sometimes preferred for mass spectrometry to minimize isotopic interference. These advanced labeling schemes expand the toolkit available to researchers, allowing for more nuanced and detailed investigations of metabolic pathways. nih.gov
| Compound/Derivative | Labeling | Primary Application | Key Advantage | Reference |
|---|---|---|---|---|
| L-ALANINE (3-13C) | Single ¹³C at the C3 position | Metabolic flux analysis (MFA) of central carbon metabolism | Traces entry into the TCA cycle via pyruvate (B1213749). | diabetesjournals.orgresearchgate.net |
| L-Alanine-¹³C₃ | ¹³C at all three carbon positions | NMR-based structural biology, metabolic studies | Provides detailed analysis of molecular interactions and conformational changes. | |
| L-Alanine-¹³C₃,¹⁵N | Three ¹³C atoms and one ¹⁵N atom | Simultaneous carbon and nitrogen flux analysis | Tracks protein synthesis and nitrogen metabolism concurrently. | medchemexpress.com |
| L-Alanine-d₃ | Deuterium (B1214612) (²H) at the methyl group | Pharmacokinetic studies via mass spectrometry | Lower isotopic interference in mass spectrometry compared to ¹³C. | |
| Heavy Marfey's Reagent (from ¹³C₂-L-Ala) | Two ¹³C atoms in the alanine-derived core | Stereoselective quantification of amines and amino acids | Enables chiral separation and quantification in complex mixtures. | nih.gov |
Advanced Computational Modeling for Dynamic Flux Analysis
The data generated from L-ALANINE (3-13C) tracer experiments are only as valuable as the computational models used to interpret them. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying intracellular metabolic fluxes. biorxiv.org This technique involves feeding cells a ¹³C-labeled substrate like L-ALANINE (3-13C) and measuring the resulting isotopic labeling patterns in downstream metabolites, often the protein-bound amino acids. shimadzu.comembopress.org
Early ¹³C-MFA methods relied on the assumption of a metabolic and isotopic steady state (stationary state ¹³C-MFA or SS-MFA). frontiersin.org However, many biological processes are dynamic. To capture these dynamics, more advanced models have been developed, most notably Isotopically Non-stationary ¹³C Metabolic Flux Analysis (INST-MFA). biorxiv.orgfrontiersin.org INST-MFA analyzes the time-courses of isotopic labeling, providing a more detailed snapshot of metabolic reprogramming and allowing for the quantification of fluxes in systems that are not at a steady state. biorxiv.orgnih.gov
These advanced methods require sophisticated computational software to solve complex systems of differential equations and perform parameter fitting. frontiersin.org Packages such as INCA and OpenMebius are used to construct metabolic network models, correct for natural isotope abundance, and estimate flux distributions by minimizing the difference between simulated and measured labeling patterns. shimadzu.combiorxiv.org These tools can model multi-compartment systems (e.g., cytosol and mitochondria) and are essential for extracting accurate, quantitative flux data from the raw isotopic measurements provided by L-ALANINE (3-13C). frontiersin.org
Exploration in Untapped Biological Systems and Disease Models (e.g., Cancer, Diabetes)
The application of L-ALANINE (3-13C) as a metabolic tracer has been particularly fruitful in the study of diseases characterized by altered metabolism, such as cancer and diabetes.
In cancer research , L-ALANINE (3-13C) has been used to probe the unique metabolic dependencies of tumor cells. Studies in pancreatic ductal adenocarcinoma (PDAC) have used ¹³C₃-alanine to demonstrate that these cancer cells are avid consumers of alanine, which they use to fuel bioenergetic pathways like the TCA cycle. nih.govaacrjournals.org This discovery identified a targetable metabolic vulnerability in pancreatic cancer. nih.govaacrjournals.org Similarly, in lung cancer patients experiencing weight loss, infusions of [3-¹³C]-L-alanine revealed that gluconeogenesis (the production of glucose) from alanine is significantly elevated, contributing to the systemic metabolic disturbances seen in cancer cachexia. nih.govaacrjournals.org
In the context of diabetes , L-ALANINE (3-13C) has been instrumental in dissecting the mechanisms of insulin (B600854) secretion and glucose homeostasis. Research using [3-¹³C]alanine in pancreatic β-cell lines has shown that alanine metabolism not only stimulates insulin secretion on its own but also dramatically enhances glucose metabolism, a key process for regulating insulin release. diabetesjournals.org Studies in subjects with noninsulin-dependent diabetes mellitus (NIDDM) used [3-¹³C]alanine to confirm that the conversion of alanine to glucose is significantly increased compared to non-diabetic individuals, highlighting a key feature of hyperglycemia in diabetes. researchgate.net Further research has explored the consequences of prolonged exposure of β-cells to alanine and the role of the glucose-alanine cycle in metabolic regulation during fasting, providing deeper insights into β-cell function and dysfunction. portlandpress.comnih.gov
| Disease Model | Biological System | Tracer Used | Key Research Finding | Reference |
|---|---|---|---|---|
| Pancreatic Cancer (PDAC) | Human and mouse PDAC cell lines | ¹³C₃-Alanine | PDAC cells exhibit significant alanine consumption, fueling the TCA cycle and creating a targetable metabolic niche. | nih.govaacrjournals.org |
| Lung Cancer | Weight-losing lung cancer patients | [3-¹³C]-L-alanine | Gluconeogenesis from alanine is significantly elevated and correlates with the degree of weight loss. | nih.govaacrjournals.org |
| Type 2 Diabetes | Clonal pancreatic β-cell line (BRIN-BD11) | L-[3-¹³C]alanine | Alanine metabolism enhances glucose metabolism, contributing to the stimulation of insulin secretion. | diabetesjournals.org |
| Noninsulin-Dependent Diabetes (NIDDM) | Human subjects | [3-¹³C]alanine | The conversion of alanine into plasma glucose is significantly greater in NIDDM subjects than in controls. | researchgate.net |
| Diabetic Pregnancy | Pregnant women with gestational or type I diabetes | L-[2,3, ¹³C₂]alanine | With rigorous metabolic control, alanine and glucose metabolism during fasting can be normalized. | nih.gov |
Q & A
Q. How is L-ALANINE (3-13C) synthesized, and what are its key applications in metabolic studies?
L-ALANINE (3-13C) is synthesized using 13C-labeled precursors (e.g., pyruvate) via enzymatic or chemical methods, often involving transamination reactions. Isotopic labeling enables precise tracking in metabolic pathways, particularly in the glucose-alanine cycle, where it elucidates hepatic gluconeogenesis and interorgan nitrogen transport . Applications include studying amino acid catabolism, cellular energy production, and nitrogen recycling in model organisms.
Q. What analytical techniques are essential for characterizing L-ALANINE (3-13C)?
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. NMR detects 13C isotopic shifts to confirm site-specific labeling and monitor metabolic flux, while LC-MS or GC-MS quantifies isotopic enrichment in biological samples. For structural studies, 2D-methyl TROSY NMR enhances resolution in large protein complexes .
Q. How does L-ALANINE (3-13C) integrate into the glucose-alanine cycle experimentally?
In muscle tissue, L-ALANINE (3-13C) is transaminated from pyruvate (derived from glucose) and transported to the liver. Isotopic tracing via 13C-NMR or MS tracks its conversion into glucose, providing data on gluconeogenic rates and nitrogen disposal. This requires controlled perfusion systems or in vivo models with timed sample collection .
Advanced Research Questions
Q. How can researchers optimize isotopic labeling of L-ALANINE (3-13C) for structural NMR studies of macromolecular complexes?
For large assemblies (e.g., ClpP protease), combine perdeuteration (to reduce signal overlap) with selective 13C labeling at the methyl group. Use D2O-based buffers and supplement with [2-2H,3-13C]-L-alanine to enhance spectral resolution in 2D-methyl TROSY experiments. This minimizes relaxation effects in slow-tumbling systems (~300 kDa) .
Q. How to address contradictions when L-ALANINE (3-13C) tracing reveals unexpected D-alanine incorporation in bacterial systems?
Racemase activity may convert L- to D-alanine. To confirm, perform competitive incorporation assays with labeled L- and D-alanine. If both enantiomers are utilized equally, it indicates enzymatic interconversion. Use chiral chromatography or enantiomer-specific NMR probes to differentiate isotopic signals .
Q. What strategies improve quantification accuracy of L-ALANINE (3-13C) in complex biological matrices?
Employ isotope dilution MS with an internal standard (e.g., L-alanine-15N or 13C3). Optimize LC conditions (e.g., hydrophilic interaction chromatography) to separate alanine from interfering metabolites. Validate with spike-recovery experiments in plasma, tissue homogenates, or cell lysates to account for matrix effects .
Q. How can L-ALANINE (3-13C) resolve metabolic compartmentalization in cancer models?
Use dynamic 13C flux analysis in hypoxia-mimetic cell cultures. Track isotopic enrichment in TCA cycle intermediates (via LC-MS) to distinguish cytosolic vs. mitochondrial alanine utilization. Pair with siRNA knockdown of alanine transaminase (ALT) to validate pathway specificity .
Methodological Considerations
- Synthesis Validation : Confirm labeling efficiency (>99% 13C) via high-resolution MS and compare NMR chemical shifts against unlabeled standards .
- Metabolic Tracing : Use time-course sampling and compartmental modeling to account for isotopic dilution in vivo .
- Data Contradictions : Cross-validate with orthogonal techniques (e.g., enzyme activity assays) if tracing results conflict with hypothesized pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
